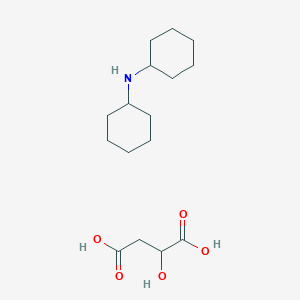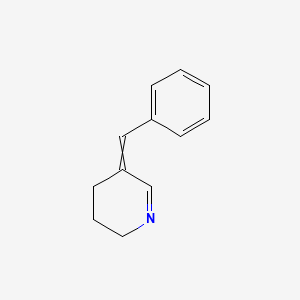
4-Methyl-2-(oxolan-3-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(oxolan-3-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core structure with a methyl group at the 4-position and an oxolan (tetrahydrofuran) ring at the 2-position. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxolan-3-yl)quinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the quinoline core .
Another approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent. This method is known for its high yield and efficiency in producing quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance reaction efficiency and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-catalyzed cyclization, are commonly used in large-scale synthesis. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(oxolan-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions.
Major Products
Applications De Recherche Scientifique
4-Methyl-2-(oxolan-3-yl)quinoline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(oxolan-3-yl)quinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to intercalate into DNA and disrupt its structure contributes to its antimicrobial and antimalarial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 4-Methyl-2-(oxolan-3-yl)quinoline, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
4-Hydroxyquinoline: A derivative with hydroxyl substitution, known for its antimicrobial activity.
Uniqueness
This compound is unique due to the presence of both a methyl group and an oxolan ring, which confer distinct chemical and biological properties. The oxolan ring enhances the compound’s solubility and bioavailability, while the methyl group can influence its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
87991-97-7 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-methyl-2-(oxolan-3-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-10-8-14(11-6-7-16-9-11)15-13-5-3-2-4-12(10)13/h2-5,8,11H,6-7,9H2,1H3 |
Clé InChI |
YXDKQSHXCUBKQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)C3CCOC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)

![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)




![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)



